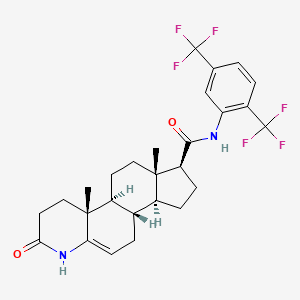

Dutasteride Impurity J

Description

Significance of Impurity Research in Pharmaceutical Science

Impurity research is fundamental to ensuring the safety and effectiveness of medications. The presence of impurities, even in minute quantities, can alter the stability, potency, and pharmacological properties of an API. contractpharma.com Certain impurities may be toxic or cause adverse health effects, making their identification, quantification, and control essential for patient safety. contractpharma.comchemass.si Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines for the control of impurities in new drug substances. gmpinsiders.comjpionline.org The process of identifying and characterizing impurities, known as impurity profiling, provides crucial data on a drug's potential toxicity and is a key indicator of the consistency and quality of the manufacturing process. nih.govpharmainfo.inijcrt.org

Categorization of Pharmaceutical Impurities in API Synthesis

Pharmaceutical impurities are generally classified into three main categories based on their chemical nature and origin, as outlined by ICH guidelines. contractpharma.comgmpinsiders.compharmastate.academy

Organic Impurities : These can be process-related or drug-related. pharmastate.academy They may arise from starting materials, by-products of side reactions, intermediates, or degradation products formed during manufacturing or storage. contractpharma.comchemass.siadventchembio.com Reagents, ligands, and catalysts also fall into this category. pharmastate.academy

Inorganic Impurities : These impurities are typically derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals like lead and arsenic. contractpharma.comchemass.si They can also originate from inorganic salts or materials such as filter aids. pharmastate.academy

Residual Solvents : These are volatile organic or inorganic liquids used during the synthesis of an API or in the preparation of solutions. contractpharma.compharmastate.academy As they are not completely removed during manufacturing, their levels must be carefully controlled. contractpharma.comchemass.si The ICH categorizes these solvents into classes based on their toxicity risk. chemass.sipharmastate.academy

| Impurity Category | Description | Common Sources |

|---|---|---|

| Organic Impurities | Process- and drug-related substances that can be identified or unidentified, volatile or non-volatile. pharmastate.academy | Starting materials, by-products, intermediates, degradation products, reagents, ligands, catalysts. contractpharma.compharmastate.academy |

| Inorganic Impurities | Substances that are typically known, identified, and result from the manufacturing process. pharmastate.academy | Reagents, ligands, catalysts, heavy metals, residual metals, inorganic salts, filter aids. contractpharma.compharmastate.academy |

| Residual Solvents | Volatile organic or inorganic liquids used as vehicles during synthesis. contractpharma.compharmastate.academy | Solvents used in the preparation of solutions or suspensions in API synthesis. pharmastate.academy |

Contextual Overview of Dutasteride (B1684494) as a Therapeutic Agent

Dutasteride is a synthetic 4-azasteroid compound used primarily for the treatment of symptomatic benign prostatic hyperplasia (BPH). drugbank.comnih.gov It functions as a potent and selective dual inhibitor of both type I and type II isoforms of 5α-reductase. drugbank.comdroracle.ai This intracellular enzyme is responsible for converting testosterone (B1683101) into 5α-dihydrotestosterone (DHT), the primary androgen that contributes to the development and enlargement of the prostate gland. drugbank.comnih.gov By inhibiting both 5α-reductase isoenzymes, dutasteride effectively reduces circulating levels of DHT, leading to a reduction in prostate size and improvement in urinary flow. drugbank.comdroracle.ai

Defining the Research Scope for Dutasteride Impurity J

This article focuses specifically on This compound , a known process-related impurity that can arise during the synthesis of Dutasteride. vulcanchem.com Laboratory analyses of dutasteride batches have detected this impurity at concentrations between 0.05% and 0.1%. vulcanchem.comingentaconnect.com this compound is chemically identified as (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide and is also referred to as 1,2 Dihydro 5,6-Dehydro Dutasteride. vulcanchem.com The presence of a double bond at the 5-ene position is a key structural feature that differentiates it from the parent drug. vulcanchem.com The scope of this analysis is confined to the chemical and analytical characteristics of this specific impurity.

| Property | Value |

|---|---|

| IUPAC Name | (1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

| Synonyms | (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide; 1,2 Dihydro 5,6-Dehydro Dutasteride vulcanchem.com |

| CAS Number | 164656-21-7 vulcanchem.com |

| Molecular Formula | C₂₇H₃₀F₆N₂O₂ vulcanchem.com |

| Molecular Weight | 528.54 g/mol vulcanchem.com |

| Appearance | White to off-white powder or pale solid vulcanchem.com |

| Category | Process-related impurity vulcanchem.com |

High-Performance Liquid Chromatography (HPLC) is the main analytical technique used for the detection and quantification of this compound. vulcanchem.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), have been used for its comprehensive structural characterization. vulcanchem.com

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXPCWANWHJPEV-ULLAOQFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5[C@@]3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301099190 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164656-21-7 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Characterization of Dutasteride Impurity J

Investigation of Molecular Identity and Isomeric Relationship to Dutasteride (B1684494)

Dutasteride Impurity J is a process-related impurity that has been detected during the synthesis of the active pharmaceutical ingredient, dutasteride. iosrjournals.org Initial analyses by mass spectrometry revealed that this impurity possesses the same molecular weight as dutasteride (528.54 g/mol ), indicating an isomeric relationship. rasayanjournal.co.in

Hypothesis of Isomeric Nature (e.g., β-isomer)

During the investigation of dutasteride impurities, various isomers have been considered and synthesized for characterization. One such isomer is the β-isomer of dutasteride, chemically identified as 17β-N-[2,5-bis(trifluoromethyl) phenyl] carbamoyl-4-aza-5β-androst-1-ene-3-one. google.comscbt.com This compound, arising from the stereochemistry at the C5 position, represents a potential isomeric impurity. However, further detailed structural analysis was required to confirm if this compound corresponded to this β-isomer or another positional isomer.

Comparative Structural Analysis with Parent Compound

Subsequent and more definitive analytical work has established the precise chemical structure of this compound. It is chemically known as (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide, and it is assigned the CAS Registry Number 164656-21-7. iosrjournals.orggoogle.com

This structure reveals that this compound is not the 5β-isomer but rather a positional isomer where the double bond is located at the 5-ene position within the steroid's A-ring, as opposed to the 1-ene position in the parent dutasteride molecule. iosrjournals.org This key structural difference in the placement of the carbon-carbon double bond distinguishes this compound from dutasteride, despite sharing the same molecular formula and mass.

Advanced Spectroscopic Characterization Techniques

To unequivocally determine the stereochemistry and confirm the structural assignment of this compound, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. By analyzing the chemical shifts and coupling constants of protons and carbon atoms, the precise connectivity and spatial arrangement of atoms can be determined.

Comparative ¹H NMR analysis of dutasteride and its isomeric impurities is crucial for structural differentiation. In a study characterizing an isomeric impurity of dutasteride, distinct differences in the proton signals were observed when compared to the parent compound. rasayanjournal.co.in While specific data for this compound is not publicly detailed in the reviewed literature, the analysis of a related isomer showed significant shifts, particularly for the protons in the A-ring, which would be expected due to the different location of the double bond.

Table 1: Comparative ¹H NMR Spectral Data of Dutasteride and an Isomer Impurity rasayanjournal.co.in

| Sr. No. | Dutasteride (δ ppm) | Isomer Impurity (δ ppm) |

| 1 | 8.76 (s, 1H) | 8.76 (s, 1H) |

| 2 | 7.82-7.85 (d, 1H) | 7.82-7.85 (d, 1H) |

| 3 | 7.59-7.61 (d, 1H) | 7.59-7.61 (d, 1H) |

| 4 | 6.83-6.87 (d, 1H) | 6.83-6.87 (d, 1H) |

| 5 | 5.82-5.85 (d, 1H) | 5.82-5.85 (d, 1H) |

| 6 | 4.70 (s, 1H) | 4.70 (s, 1H) |

| 7 | 3.33-3.37 (t, 1H) | 3.33-3.37 (t, 1H) |

| 8 | 2.45-2.49 (t, 1H) | 2.45-2.49 (t, 1H) |

| 9 | 0.94 (s, 3H) | 0.94 (s, 3H) |

| 10 | 0.90 (s, 3H) | 0.90 (s, 3H) |

Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, making this technique ideal for distinguishing between isomers. A comparative analysis of the ¹³C NMR spectra of dutasteride and an isomeric impurity highlighted significant differences in the chemical shifts of the carbon atoms, particularly those in the A and B rings of the steroid nucleus, which would be directly affected by the position of the double bond. rasayanjournal.co.in

Table 2: Comparative ¹³C NMR Spectral Data of Dutasteride and an Isomer Impurity rasayanjournal.co.in

| Sr. No. | Dutasteride (δ ppm) | Isomer Impurity (δ ppm) |

| 1 | 168.10 | 168.10 |

| 2 | 160.01 | 160.01 |

| 3 | 152.95 | 152.95 |

| 4 | 136.21 | 136.21 |

| 5 | 131.95 | 131.95 |

| 6 | 127.34 | 127.34 |

| 7 | 122.95 | 122.95 |

| 8 | 121.78 | 121.78 |

| 9 | 118.06 | 118.06 |

| 10 | 60.91 | 60.91 |

| 11 | 55.45 | 55.45 |

| 12 | 50.84 | 50.84 |

| 13 | 45.31 | 45.31 |

| 14 | 38.83 | 38.83 |

| 15 | 36.94 | 40.11 |

| 16 | 34.82 | 33.83 |

| 17 | 31.33 | 31.33 |

| 18 | 29.02 | 29.55 |

| 19 | 25.04 | 25.11 |

| 20 | 24.00 | 25.54 |

| 21 | 20.59 | 20.59 |

| 22 | 13.31 | 19.92 |

| 23 | 11.8 | 11.82 |

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an essential tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for mapping the covalent bond framework of this compound. vulcanchem.comiosrjournals.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed insights into the molecule's structure.

While specific spectral data for this compound is proprietary and not fully published, the application of these techniques can be described based on the known structure.

COSY: This experiment establishes proton-proton (¹H-¹H) correlations between adjacent, or J-coupled, protons. For this compound, COSY spectra would reveal the connectivity within the steroid's A, B, C, and D rings by showing correlations between neighboring protons in the aliphatic spin systems.

HSQC: This technique maps the direct one-bond correlations between protons and the carbons to which they are attached. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the olefinic proton at C6 would show a direct correlation to the C6 carbon signal.

HMBC: HMBC experiments reveal longer-range correlations (typically 2 to 3 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments and confirming the positions of functional groups and quaternary carbons (carbons with no attached protons), which are not observed in HSQC spectra. For this compound, key HMBC correlations would include those from the methyl protons (C18 and C19) to adjacent carbons, helping to anchor the assignments within the steroid nucleus. Correlations from the N-H proton to the carbonyl carbon (C3) and carbons in the A-ring would confirm the lactam structure, while correlations from the amide N-H proton to the C17 carbonyl and aromatic carbons would confirm the side-chain structure and its point of attachment.

These 2D NMR experiments, used in conjunction, allow for the complete and unambiguous assignment of the molecular structure of this compound. youtube.com

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a primary technique for determining the molecular weight of impurities and obtaining information about their structure through fragmentation analysis. researchgate.netnih.gov

LC-MS analysis is routinely used to detect and identify impurities in Dutasteride samples. researchgate.net For this compound, LC-MS analysis reveals a molecular ion peak consistent with its molecular formula, C₂₇H₃₀F₆N₂O₂. vulcanchem.comlabshake.com The impurity is often detected as an isomer of Dutasteride in laboratory batches. iosrjournals.orgresearchgate.netnih.govingentaconnect.com

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| LC-MS | Molecular Formula | C₂₇H₃₀F₆N₂O₂ | vulcanchem.com |

| LC-MS | Molecular Weight | 528.54 g/mol | vulcanchem.com |

| LC-MS | Observed m/z (M+H)⁺ | 529.4 | iosrjournals.org |

| LC-MS | Observed m/z (M-H)⁻ | 527.1 | iosrjournals.org |

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of Impurity J) and analyzing the resulting product ions. Collision-induced dissociation (CID) is commonly used for this purpose. nih.gov For dutasteride and its isomers, MS/MS analysis of the protonated molecule [MH]⁺ reveals characteristic fragmentation patterns. nih.gov A key fragmentation pathway observed for dutasteride involves the loss of the N-[2,5-bis(trifluoromethyl)phenyl]formamide side chain. researchgate.net A specific fragmentation pattern for an isomeric impurity of dutasteride has been reported as monitoring the transition from m/z 529.3 to 461.3. researchgate.netresearchgate.net This corresponds to the loss of the trifluoromethylbenzene group, a common fragmentation for such compounds. This analysis helps to confirm the identity of the core steroid structure and the side chain. nih.gov

| Technique | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| LC-MS/MS | 529.3 | 461.3 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. researchgate.netgoogle.com The IR spectrum of this compound, recorded in the solid state as a KBr dispersion, shows characteristic absorption bands that confirm its key structural features. iosrjournals.orgresearchgate.net The presence of two distinct carbonyl groups, corresponding to the A-ring lactam and the C-17 amide, is clearly indicated by strong absorption bands. iosrjournals.orgresearchgate.net

| Functional Group | Observed Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| Amide C=O | 1683 | Stretching | iosrjournals.orgresearchgate.net |

| Lactam C=O | 1607 | Stretching | iosrjournals.orgresearchgate.net |

| N-H | 3467 | Stretching | researchgate.net |

| C-H | 2875 | Stretching | researchgate.net |

The spectral data from IR analysis provides corroborative evidence for the structure elucidated by NMR and MS, confirming the presence of the essential amide and lactam functionalities within this compound. iosrjournals.orgresearchgate.net

Chromatographic Isolation Strategies for Pure Impurity J

The isolation of impurities in a pure form is necessary for their definitive structural characterization and for use as reference standards in routine quality control analysis.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying specific compounds from a mixture. iosrjournals.org It is the method of choice for obtaining pure this compound from bulk drug batches where it exists at levels between 0.05% and 0.1%. vulcanchem.comiosrjournals.orgresearchgate.net A reversed-phase HPLC method is typically employed for this separation. iosrjournals.org By scaling up an analytical HPLC method, sufficient quantities of the impurity can be isolated for comprehensive spectroscopic analysis. iosrjournals.orgresearchgate.net A reported method successfully used for isolating an isomeric impurity of dutasteride can be applied for Impurity J. iosrjournals.org

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Preparative Reversed-Phase HPLC | iosrjournals.org |

| Stationary Phase (Column) | Inertsil C18 (4.6mm x 25cm, 5µm) | iosrjournals.org |

| Mobile Phase | Acetonitrile (B52724) : Water (55:45 v/v) | iosrjournals.org |

| Elution Mode | Isocratic | iosrjournals.org |

| Flow Rate | 1.0 mL/min | iosrjournals.org |

| Detection Wavelength | 215 nm | iosrjournals.org |

Following collection of the corresponding fraction, the isolated impurity can be concentrated and dried, yielding a pure sample (e.g., >99% purity) suitable for definitive structural elucidation. iosrjournals.org

Flash Chromatography Methodologies

Flash chromatography is a crucial technique in the purification of pharmaceutical compounds, including the isolation of process-related impurities such as this compound. This method, a modification of traditional column chromatography, utilizes moderate pressure to accelerate the flow of the mobile phase through the stationary phase, leading to faster and more efficient separations. In the context of Dutasteride and its related substances, flash chromatography is often employed as a primary purification step to isolate impurities for subsequent structural elucidation and characterization.

The fundamental principle behind the flash chromatographic separation of this compound from the bulk active pharmaceutical ingredient (API) and other impurities lies in the differential partitioning of the compounds between the stationary phase and the mobile phase. Typically, a solid adsorbent like silica (B1680970) gel is used as the stationary phase, while a liquid solvent or a mixture of solvents acts as the mobile phase. The separation is achieved based on the varying polarities of the compounds in the mixture.

For the separation of Dutasteride and its impurities, which are structurally similar steroids, normal-phase flash chromatography is commonly utilized. iosrjournals.orgingentaconnect.com In this mode, a polar stationary phase, such as silica gel, is paired with a non-polar mobile phase. Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.

The selection of the mobile phase is critical for achieving optimal separation. A common approach involves using a binary solvent system, which allows for fine-tuning of the mobile phase polarity. iosrjournals.org For Dutasteride impurities, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. iosrjournals.orgingentaconnect.com The ratio of these solvents is adjusted to achieve the desired separation, which is often guided by preliminary analysis using thin-layer chromatography (TLC). iosrjournals.org A typical starting point for method development would be a mobile phase composition that provides a retention factor (Rf) of approximately 0.15 to 0.20 for the compound of interest on a TLC plate. iosrjournals.org

In practice, the crude mixture containing Dutasteride and its impurities is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. The mobile phase is then passed through the column under pressure, and the eluent is collected in fractions. These fractions are then analyzed, often by HPLC, to identify those containing the purified impurity.

While flash chromatography is a powerful tool for enriching and isolating impurities, for some closely related Dutasteride impurities, it may not provide the baseline separation required to obtain a highly pure standard in a single step. In such cases, it serves as an essential preliminary purification technique to significantly increase the concentration of the target impurity before a final polishing step using a higher resolution method like preparative high-performance liquid chromatography (prep-HPLC). iosrjournals.org

The following tables summarize typical parameters used in flash chromatography for the separation of Dutasteride-related impurities, which are applicable to the isolation of this compound.

Table 1: General Parameters for Flash Chromatography of Dutasteride Impurities

| Parameter | Description |

| Stationary Phase | Silica Gel (typically 40-63 µm particle size) iosrjournals.org |

| Mobile Phase | A mixture of a non-polar and a polar solvent. |

| Elution Mode | Isocratic or Gradient |

| Detection | UV absorbance (e.g., 254 nm) iosrjournals.org |

Table 2: Example Flash Chromatography Conditions for Dutasteride Impurity Separation

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Silica Gel (24 g, 40 µm) iosrjournals.org | Silica Gel ingentaconnect.com |

| Mobile Phase | Hexane / Ethyl Acetate iosrjournals.org | Petroleum Ether / Ethyl Acetate (9:1 v/v) ingentaconnect.com |

| Instrumentation | Teledyne ISCO CombiFlash iosrjournals.org | Standard glass column |

| Flow Rate | 10 mL/min iosrjournals.org | Gravity or low pressure |

| Detection Wavelength | 254 nm iosrjournals.org | N/A |

Formation Pathways and Mechanistic Studies of Dutasteride Impurity J

Synthetic Process-Related Origins

The presence of Dutasteride (B1684494) Impurity J in the final drug product is often a direct consequence of the synthetic route used to manufacture dutasteride. Laboratory analyses have detected this impurity in dutasteride batches at concentrations ranging from 0.05 to 0.1% as determined by High-Performance Liquid Chromatography (HPLC). vulcanchem.com

Analysis of Synthetic Route Intermediates and Byproducts

Dutasteride Impurity J, chemically identified as (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide, is also known as 1,2-Dihydro-5,6-Dehydro Dutasteride. vulcanchem.com Its formation is closely associated with the intermediates and byproducts of the dutasteride synthesis. The core structure of this impurity is the androstane (B1237026) skeleton, which it shares with dutasteride, but with a key difference in the placement of a double bond at the 5-ene position. vulcanchem.com The synthesis of dutasteride often involves the dehydrogenation of a saturated precursor to introduce a double bond at the C1-C2 position of the A-ring. rasayanjournal.co.inmdpi.comdrugfuture.com During this critical step, side reactions can lead to the formation of various impurities, including Impurity J.

Role of Specific Reagents in Impurity Formation (e.g., DDQ, BSTFA)

The combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used to introduce the C1-C2 double bond in the final step of dutasteride synthesis. mdpi.comdrugfuture.com BSTFA acts as a silylating agent, which facilitates the enolization of the lactam functionality in the dutasteride precursor. rasayanjournal.co.in This enolization makes the C2 position susceptible to attack by DDQ, a strong oxidizing agent, leading to dehydrogenation and the formation of the desired double bond. rasayanjournal.co.in

However, the potent oxidizing nature of DDQ can also lead to unwanted side reactions, including the formation of over-oxidation products. google.comgoogle.comgoogle.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to minimize the formation of these impurities. google.compatsnap.com

Mechanisms of Over-Oxidation Dehydrogenation

The formation of this compound can be attributed to an over-oxidation or an alternative dehydrogenation reaction pathway. While the primary goal is the introduction of a double bond at the C1-C2 position, DDQ can also facilitate dehydrogenation at the C5-C6 position of the B-ring, resulting in the formation of Impurity J. google.comgoogle.com This process is considered an "over-oxidation" in the sense that it is an unintended dehydrogenation occurring alongside the desired reaction. The mechanism likely involves the formation of a charge-transfer complex between the dutasteride precursor and DDQ, followed by hydride abstraction. The regioselectivity of this dehydrogenation is influenced by the stereochemistry of the molecule and the reaction conditions.

Stereochemical Control and Formation of Isomeric Impurities

The synthesis of dutasteride involves several chiral centers, and maintaining the correct stereochemistry is crucial for its biological activity. During the synthesis, the formation of isomeric impurities is a significant concern. This compound shares the same molecular formula and weight with other impurities like the β-isomer of dutasteride (Impurity 4) and Dutasteride EP Impurity E, but they differ in their stereochemistry and the position of unsaturation. vulcanchem.comnih.gov

The formation of the 5β-H isomer can occur during the hydrogenation of the C5-C6 double bond in an earlier synthetic step, and this isomeric impurity can be carried through to the final product. google.comgoogle.com The control of stereochemistry during the synthesis is therefore critical to minimize the formation of such isomers.

Degradation Pathways Leading to Impurity J Formation

Apart from being a process-related impurity, components with similar characteristics to Impurity J can also be formed through the degradation of dutasteride under specific stress conditions.

Influence of Chemical Stressors on Impurity Profile

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Studies on dutasteride have shown that it degrades under hydrolytic (acidic and alkaline) and oxidative conditions. researchgate.netijpsr.comjocpr.com While specific identification of Impurity J as a degradation product in all these studies is not explicitly stated, the formation of a dehydrogenated product with a mass-to-charge ratio (m/z) of 527.5 has been reported under acidic hydrolysis. ijpsr.comresearchgate.net This corresponds to the loss of two hydrogen atoms from the parent dutasteride molecule (m/z 529.1), which is consistent with the formation of a dehydro-dutasteride impurity. ijpsr.com

The following table summarizes the findings from various stress degradation studies on dutasteride:

| Stress Condition | Observation | Reference |

| Acid Hydrolysis | Significant degradation observed. Formation of a dehydrogenated product (m/z 527.5) and a carboxylic acid derivative (m/z 546.2). ijpsr.comresearchgate.net | researchgate.netijpsr.comjocpr.com |

| Alkaline Hydrolysis | Significant degradation observed. Formation of a di-sodium adduct (m/z 573.3). ijpsr.com | researchgate.netijpsr.comjocpr.com |

| Oxidative Stress (H₂O₂) | Some degradation observed. | researchgate.netjocpr.com |

| Thermal Degradation | Stable. | researchgate.net |

| Photolytic Degradation | Stable. | researchgate.net |

Acidic Degradation Studies

Forced degradation studies are a key component in understanding the stability of a drug substance. In the case of dutasteride, exposure to acidic conditions has been shown to lead to the formation of degradation products. ijpsr.comresearchgate.net

Under acidic hydrolysis, dutasteride undergoes degradation, and one of the resulting degradants has been identified through mass spectrometry with a mass-to-charge ratio (m/z) of 527.5, which corresponds to a dehydrogenation product. ijpsr.comresearchgate.netresearchgate.net Another product formed under these conditions is a carboxylic acid derivative with an m/z of 546.2. ijpsr.comresearchgate.netresearchgate.net

Detailed studies have shown that dutasteride exhibits significant degradation when subjected to 0.1 N HCl for 3 hours, with a degradation of 16.82%. dypvp.edu.inipindexing.com Another study reported a 15.04% degradation under acidic conditions. jocpr.com The formation of one significant degradation product was observed in these acidic stress studies. jocpr.com

Table 1: Acidic Degradation of Dutasteride

| Stress Condition | Degradation Percentage | Degradation Products Observed |

|---|---|---|

| 0.1 N HCl, 3 hours | 16.82% | Degradant with m/z 527.5 (dehydrogenation product), Carboxylic acid derivative (m/z 546.2) |

Alkaline Degradation Studies

Similar to acidic conditions, dutasteride is susceptible to degradation under alkaline hydrolysis. ijpsr.comresearchgate.net When subjected to alkaline conditions, a di-sodium adduct of dutasteride with an m/z of 573.3 has been identified as a degradation product. ijpsr.comresearchgate.netresearchgate.net

Studies have demonstrated that dutasteride degrades by 11.85% under alkaline conditions. dypvp.edu.inipindexing.com Another investigation noted the formation of one major degradation product under these stress conditions. jocpr.com

Table 2: Alkaline Degradation of Dutasteride

| Stress Condition | Degradation Percentage | Degradation Products Observed |

|---|---|---|

| Alkaline Hydrolysis | 11.85% | Di-sodium adduct (m/z 573.3) |

Oxidative Degradation Studies

Oxidative stress also contributes to the degradation of dutasteride. researchgate.net When exposed to 30% hydrogen peroxide (H2O2), dutasteride showed a degradation of 4.10%. dypvp.edu.inipindexing.com Another study confirmed the formation of a single degradation product under oxidative stress. jocpr.com

Table 3: Oxidative Degradation of Dutasteride

| Stress Condition | Degradation Percentage | Degradation Products Observed |

|---|

Photolytic Degradation Studies

Dutasteride has been found to be relatively stable under photolytic stress. researchgate.net However, some degradation does occur. One study reported a 1.71% degradation when the drug was exposed to short UV light (254 nm) for 10 hours. dypvp.edu.in While degradation was observed, the concentration of the resulting product was low and not detected by the specific method used in another study. jocpr.com

Table 4: Photolytic Degradation of Dutasteride

| Stress Condition | Degradation Percentage | Degradation Products Observed |

|---|---|---|

| Short UV light (254 nm), 10 hours | 1.71% | Not specified |

Thermal Degradation Studies

Thermal stress can also induce degradation of dutasteride. When subjected to dry heat at 50°C for 6 hours, a degradation of 1.54% was observed. dypvp.edu.in Similar to photolytic studies, another investigation noted that while thermal degradation occurred, the resulting product was not detected due to its low concentration. jocpr.com

Table 5: Thermal Degradation of Dutasteride

| Stress Condition | Degradation Percentage | Degradation Products Observed |

|---|---|---|

| Dry heat (50°C), 6 hours | 1.54% | Not specified |

Proposed Mechanisms for Unconventional Hydrolytic Degradation Reactions

The formation of certain degradation products of dutasteride under hydrolytic conditions cannot be explained by conventional hydrolysis mechanisms. ijper.org These are termed unconventional hydrolytic reactions and can include oxidation and dehydrogenation. ijper.org

For instance, the formation of a dehydrogenation product (m/z 527.5) under acidic hydrolysis points towards an unconventional pathway. ijpsr.comresearchgate.netresearchgate.net The exact mechanisms for these unconventional reactions are often complex and can be influenced by various factors within the reaction medium. ijper.org It has been suggested that dissolved oxygen in the reaction medium could be responsible for oxidative degradation under hydrolytic conditions. ijper.org

Impact of pH and Temperature Variations on Impurity Kinetics

The rate of formation of dutasteride impurities is significantly influenced by pH and temperature. The degradation studies clearly show that dutasteride is more susceptible to degradation under acidic and alkaline conditions compared to neutral, oxidative, photolytic, or thermal stress. ijpsr.comresearchgate.netdypvp.edu.inipindexing.com

Specifically, the percentage of degradation is highest in acidic (16.82%) and alkaline (11.85%) environments. dypvp.edu.inipindexing.com Temperature also plays a role, as seen in the thermal degradation studies where elevated temperatures led to impurity formation. dypvp.edu.in The kinetics of these degradation reactions are crucial for determining the shelf-life and storage conditions of dutasteride.

Kinetic and Thermodynamic Aspects of Impurity J Formation

The formation of this compound, chemically identified as (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide, is a critical consideration in the synthesis of the active pharmaceutical ingredient, Dutasteride. nih.gov This impurity arises from a dehydrogenation reaction, and understanding the kinetic and thermodynamic principles governing its formation is essential for controlling its levels in the final product. The reaction typically occurs during oxidation steps, particularly when reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are used to introduce the C1-C2 double bond in the A-ring of the steroid. researchgate.netdu.ac.in Over-oxidation can lead to the formation of additional unsaturated impurities, including Impurity J, which is characterized by a double bond at the C5-C6 position. nih.govresearchgate.net

Kinetic Analysis of Dehydrogenation

The kinetics of the formation of Impurity J are primarily dictated by the mechanism of dehydrogenation and the reaction conditions employed. While specific rate constants for the formation of this compound are not extensively documented in publicly available literature, the kinetics of DDQ-mediated dehydrogenation of similar steroidal lactams provide a scientifically sound basis for analysis. du.ac.inrsc.orgscribd.com

Reaction Mechanism and Rate-Determining Step: The dehydrogenation of aza-steroids by DDQ is widely proposed to proceed through a hydride transfer mechanism. rsc.orgnih.gov This process can be summarized in the following key steps:

Formation of a Charge-Transfer (CT) Complex: The reaction initiates with the formation of a reversible charge-transfer complex between the dutasteride molecule (the hydride donor) and DDQ (the acceptor). du.ac.in

Proton Transfer: A subsequent rapid proton transfer from the carbocation intermediate (from the C6 position) to the DDQH⁻ anion or another base present in the mixture neutralizes the charge, forming the C5-C6 double bond of Impurity J and the hydroquinone (B1673460) DDHQ. nih.gov

Computational studies on analogous systems suggest that the hydride transfer is the most favorable pathway, with a significant energy barrier (activation energy) that must be overcome. nsf.gov The rate of this reaction is accelerated in polar solvents, which help to stabilize the charged transition state and intermediates. du.ac.in

Factors Influencing Reaction Rate: Several factors can influence the rate of formation of Impurity J. These are summarized in the table below. Manipulating these conditions is key to minimizing the generation of this impurity during large-scale synthesis.

Table 1: Factors Influencing the Kinetics of Impurity J Formation

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| Temperature | Increases | Provides the necessary thermal energy to overcome the activation energy (Ea) of the rate-determining hydride transfer step. Higher temperatures can lead to excessive dehydrogenation. researchgate.net |

| Reagent Concentration | Increases with higher DDQ concentration | The reaction is typically bimolecular, involving both dutasteride and DDQ. The rate is dependent on the concentration of both reactants. du.ac.in |

| Solvent Polarity | Increases in polar solvents | Polar solvents stabilize the charge-transfer complex and the subsequent carbocation and phenolate (B1203915) ion intermediates, lowering the activation energy of the transition state. du.ac.in |

| Catalysts/Additives | Rate can be increased by proton donors | Acidic species can catalyze the reaction. Conversely, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used in the primary dehydrogenation step to improve yield and selectivity, which may indirectly influence the formation of over-oxidized impurities. du.ac.inscribd.commdpi.com |

| Substrate Structure | Dependent on steric and electronic effects | The accessibility of the C5-H bond for hydride abstraction is a key factor. The electronic nature of the aza-steroid ring influences the stability of the carbocation intermediate. du.ac.in |

Thermodynamic Profile of Impurity J Formation

From a thermodynamic perspective, the formation of Impurity J is generally a favorable process, particularly when a strong oxidizing agent like DDQ is used.

Dutasteride → this compound + 2H⁺ + 2e⁻ (Oxidation)

DDQ + 2H⁺ + 2e⁻ → DDHQ (Reduction)

The large, positive reduction potential of DDQ ensures that the combined ΔG of the full reaction is negative, favoring the formation of the products, including Impurity J.

Enthalpy and Entropy Considerations: The enthalpy change (ΔH) for the dehydrogenation of the steroid itself is positive (endothermic), as it involves bond breaking (C-H bonds) and the formation of a less stable π-bond. nih.gov However, this is more than compensated for by the highly exothermic reduction of DDQ.

The entropy change (ΔS) for the reaction is likely to be positive. The formation of a more flexible, unsaturated ring system and the conversion of two molecules (Dutasteride and DDQ) into two other molecules (Impurity J and DDHQ) generally leads to an increase in molecular disorder.

A hypothetical reaction coordinate diagram, based on the hydride transfer mechanism, illustrates the kinetic and thermodynamic aspects.

Table 2: Summary of Thermodynamic Parameters for Impurity J Formation

| Thermodynamic Parameter | Expected Value | Rationale |

| Gibbs Free Energy (ΔG) | Negative (Favorable) | The high reduction potential of DDQ provides a strong thermodynamic driving force, making the overall reaction spontaneous. nih.gov |

| Enthalpy (ΔH) | Likely Negative (Exothermic) | While the dehydrogenation of the steroid is endothermic, the reduction of DDQ is highly exothermic, likely resulting in a net release of heat. |

| Entropy (ΔS) | Positive (Favorable) | The formation of a C=C double bond can increase molecular flexibility and disorder, contributing favorably to the overall ΔG. |

Analytical Methodologies for Detection and Quantification of Dutasteride Impurity J

Chromatographic Method Development and Optimization

The development of a successful chromatographic method hinges on the systematic optimization of various parameters to achieve adequate separation, sensitivity, and accuracy for Dutasteride (B1684494) Impurity J, often in the presence of the parent API and other related substances.

HPLC stands as the principal analytical technique for the identification and measurement of Dutasteride Impurity J in both bulk dutasteride and its finished formulations. vulcanchem.com The development of stability-indicating HPLC methods is particularly important, as these methods can separate the impurity from degradation products that may form under stress conditions such as acid or alkaline hydrolysis, oxidation, and heat. researchgate.netdypvp.edu.in

The choice of stationary phase is fundamental to achieving the desired separation. For the analysis of dutasteride and its impurities, reversed-phase columns are predominantly used. Octadecylsilane (ODS) bonded silica (B1680970) gel columns, commonly known as C18 or L1 columns, are frequently selected due to their hydrophobicity, which allows for effective separation of the relatively non-polar dutasteride molecule and its related impurities. dypvp.edu.iniosrjournals.orguspnf.com

Several specific C18 columns have been documented in validated methods, including Inertsil ODS-3 (250 mm × 4.6 mm, 3 μm), Phenomenex C18 (250mm x 4.6mm x 5μm), and Kromasil C18 (150 mm × 4.6 mm, 5 μm). dypvp.edu.inijrpc.comipindexing.com In some instances, octylsilane (B1236092) (C8) columns, which are slightly less hydrophobic than C18, have also been successfully utilized. vulcanchem.com The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics.

| Stationary Phase Type | Column Brand/Designation | Dimensions | Particle Size | Source |

|---|---|---|---|---|

| C18 (L1) | Inertsil ODS-3 | 250 mm x 4.6 mm | 3 µm | ijrpc.com |

| C18 | Phenomenex C18 | 250 mm x 4.6 mm | 5 µm | dypvp.edu.in |

| C18 | Inertsil C-18 | 250 mm x 4.6 mm | 5 µm | iosrjournals.org |

| C18 (L1) | USP L1 Packing | 250 mm x 4.6 mm | 5 µm | uspnf.com |

| C8 | Not Specified | 100 mm x 2.1 mm | 1.7 µm | vulcanchem.com |

The mobile phase composition is tailored to achieve optimal resolution between dutasteride, Impurity J, and other related substances. Typically, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. vulcanchem.comiosrjournals.org

Both isocratic and gradient elution modes have been developed.

Isocratic methods , which use a constant mobile phase composition, are simpler and more robust. An example includes a mobile phase of acetonitrile and water in a 55:45 v/v ratio. iosrjournals.org Another documented isocratic method uses a mixture of a buffer (1.0mM potassium dihydrogen orthophosphate, pH 5.0) and acetonitrile in a 50:50 v/v ratio. vulcanchem.com

Gradient elution strategies , where the mobile phase composition is changed over the course of the analysis, are often necessary to resolve complex mixtures of impurities with different polarities. A validated stability-indicating method employed a gradient system with Mobile Phase A consisting of a 0.42% perchloric acid buffer, acetonitrile, and methanol (40:10:50 v/v/v), and Mobile Phase B consisting of acetonitrile and water (90:10 v/v). ijrpc.com The United States Pharmacopeia (USP) also describes a method using a gradient of acetonitrile, water, and trifluoroacetic acid. uspnf.com

Ultraviolet (UV) detection is the most common technique for the quantification of dutasteride and its impurities. A Photodiode Array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. The selection of the monitoring wavelength is based on the UV absorbance maxima of the compounds of interest. For dutasteride and its impurities, detection is commonly performed in the range of 210-220 nm to ensure high sensitivity. vulcanchem.comuspnf.com Specific methods have documented detection at 210 nm, 215 nm, and 220 nm. vulcanchem.comiosrjournals.orguspnf.com

The flow rate of the mobile phase and the temperature of the column are critical parameters that affect retention time, peak shape, and resolution. A typical flow rate for standard HPLC columns (e.g., 4.6 mm internal diameter) is 1.0 mL/min. dypvp.edu.iniosrjournals.orguspnf.comijrpc.com However, methods using smaller diameter columns may employ lower flow rates, such as 0.4 mL/min. vulcanchem.com

Controlling the column temperature helps to ensure the reproducibility of the retention times and improve peak symmetry. A common column temperature for these separations is around 30°C to 35°C. uspnf.comgoogle.com

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

|---|---|---|---|---|

| Stationary Phase | C8 (1.7 µm) | Inertsil C-18 (5 µm) | Inertsil ODS-3 (3 µm) | USP L1 (C18, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile / KH₂PO₄ Buffer (pH 5.0) (50:50) vulcanchem.com | Isocratic: Acetonitrile / Water (55:45) iosrjournals.org | Gradient: A) Buffer/ACN/MeOH B) ACN/Water ijrpc.com | Gradient: Acetonitrile / Water / TFA uspnf.com |

| Flow Rate | 0.4 mL/min vulcanchem.com | 1.0 mL/min iosrjournals.org | 1.0 mL/min ijrpc.com | 1.0 mL/min uspnf.com |

| Detection (UV) | 210 nm vulcanchem.com | 215 nm iosrjournals.org | Not Specified | 220 nm uspnf.com |

| Column Temp. | Not Specified | Room Temperature iosrjournals.org | Not Specified | 35°C uspnf.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology provides faster analysis times, improved resolution, and greater sensitivity. Stability-indicating UPLC methods have been developed for the determination of dutasteride and its related impurities. researchgate.net These methods are typically gradient, reversed-phase systems that can effectively separate the main component from process and degradation impurities, including Impurity J, in a much shorter run time compared to conventional HPLC. researchgate.net

Detection Wavelength Optimization (e.g., UV-PDA)

Gas Chromatography (GC) for Ancillary Volatile Impurities (if applicable for related synthesis components)

While HPLC is the primary method for non-volatile impurities like this compound, Gas Chromatography (GC) is essential for controlling volatile impurities, which often originate from solvents and reagents used during the synthesis of dutasteride. peerj.comresearchgate.net The manufacturing process of dutasteride involves a wide array of such volatile substances. peerj.comresearchgate.netresearchgate.net

To effectively analyze these compounds, which exhibit significant differences in volatility, specific GC methods have been developed. peerj.comresearchgate.net These often involve a division of analytical strategies:

GC with Headspace (GC-HS): This technique is suitable for highly volatile solvents. peerj.comresearchgate.net

GC with Direct Injection and Flame Ionization Detection (GC-FID): This method is applied for less volatile compounds. peerj.comresearchgate.net

GC with Mass Spectrometry (GC-MS): Due to very low specification limits for certain carcinogenic or environmentally hazardous solvents, the high sensitivity and selectivity of GC-MS are required. peerj.comresearchgate.net

These GC methods are developed and validated to ensure they are sensitive and selective for a range of potential volatile impurities. peerj.comresearchgate.net

Table 1: Examples of Volatile Impurities in Dutasteride Synthesis Analyzed by GC

| Analytical Method | Analyte (Volatile Impurity) |

|---|---|

| GC-HS | Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate (B1210297), Heptane, Toluene |

| GC-FID | Pyridine, Dimethylformamide, 1,4-Dioxane, Acetic Acid, Ethylene Glycol |

| GC-MS | Benzene, Carbon Tetrachloride, 1,2-Dichloroethane |

This table is compiled from data found in scientific literature. peerj.comresearchgate.net

Method Validation Parameters for Quantitative Analysis

For an analytical method to be considered reliable for quantifying impurities like this compound, it must undergo a thorough validation process as per guidelines from the International Conference on Harmonisation (ICH). peerj.comjapsonline.com This ensures the method is suitable for its intended purpose. The key validation parameters are detailed below.

Specificity and Peak Purity Assessment

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. ijpbs.comderpharmachemica.com In the context of this compound, the method must demonstrate that the signal measured comes solely from this impurity.

This is typically achieved by:

Forced Degradation Studies: The drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. ijrpc.comjocpr.com The analytical method must be able to separate the peak of Impurity J from the main dutasteride peak and any degradation products formed. ijrpc.comscispace.com

Peak Purity Analysis: Using a photodiode array (PDA) detector, the spectral purity of the analyte peak is assessed. derpharmachemica.comscispace.com A peak is considered pure if the spectra taken at different points across the peak (start, apex, and end) are homogeneous. derpharmachemica.comscispace.com A high degree of correlation (e.g., r > 0.999) indicates spectral homogeneity and peak purity. scispace.com

Linearity and Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. ijpsr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. rasayanjournal.co.in For impurity quantification, the range typically covers from the Limit of Quantification (LOQ) to 120% or 150% of the specification limit for that impurity. peerj.comijrpc.com

The linearity is evaluated by analyzing a series of dilutions of the impurity standard and is expressed by the correlation coefficient (R²) of the calibration curve. An R² value greater than 0.99 is generally considered evidence of a strong linear relationship. japsonline.comrasayanjournal.co.in

Table 2: Examples of Linearity Data for Dutasteride and Related Impurities

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|---|

| Dutasteride | 1 - 12 | 0.9985 |

| Dutasteride | 1 - 15 | 0.999 |

| Dutasteride Acid (Impurity) | 0.466 - 7.6414 | >0.990 |

| 2,5 bis-(tri fluoro methyl)-aniline (Impurity) | 0.3493 - 7.5599 | >0.990 |

| Dutasteride 17α-epimer (Impurity) | 0.3962 - 7.6551 | >0.990 |

| Dutasteride | 25 - 75 | 0.999 |

This table presents a compilation of linearity data from various validated HPLC methods for dutasteride and its impurities. japsonline.comijrpc.comrasayanjournal.co.innih.gov

Accuracy (Recovery Studies)

Accuracy refers to the closeness of the test results obtained by the method to the true value. ijpsr.com It is determined by recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix (e.g., a placebo or the bulk drug) at different concentration levels. ijpbs.comijcrt.org The method is then used to measure the concentration of the impurity, and the result is compared to the known amount added. ijcrt.org

Accuracy is typically reported as the percentage recovery. For impurities, acceptance criteria are often set within a range such as 80-120% or 85-115% of the true value. ijrpc.com

Table 3: Representative Accuracy (Recovery) Data for Dutasteride Impurities

| Analyte | Spiked Concentration Levels | Mean % Recovery |

|---|---|---|

| Dutasteride | 80%, 100%, 120% | 98.87% - 100.31% |

| Dutasteride | 50%, 100%, 150% | 99.06% - 100.60% |

| Dutasteride Impurities | LOQ, 50%, 100%, 150% | 85% - 115% (70-130% at LOQ) |

| Dutasteride | 50%, 100%, 150% | 99.29% - 99.47% |

This table summarizes findings on method accuracy from different validation studies. japsonline.comijrpc.comijpsr.comnih.gov

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijpbs.com It is usually expressed as the Relative Standard Deviation (%RSD).

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst, equipment, and reagents. japsonline.com It is determined by performing multiple analyses (e.g., six replicates) of a sample at a single concentration. ijrpc.com

Intermediate Precision: This evaluates the variability of the method within the same laboratory but under different conditions, such as on different days, with different analysts, or using different equipment. japsonline.comijrpc.com

For impurity methods, the acceptance criterion for %RSD is often not more than 10% or 15%, depending on the concentration level. ijrpc.com

Table 4: Example Precision Data for Dutasteride and its Impurities

| Precision Type | Analyte | Concentration(s) | % RSD |

|---|---|---|---|

| Repeatability | Dutasteride | 10 µg/mL (n=6) | 0.195% |

| Intra-day Precision | Dutasteride | 3, 7.5, 11.25 µg/mL | 0.08% - 1.08% |

| Inter-day Precision | Dutasteride | 3, 7.5, 11.25 µg/mL | 0.034% - 1.08% |

| Method Precision | Dutasteride Impurities | 2.5 µg/mL (n=6) | < 10% |

| Intermediate Precision | Dutasteride Impurities | 2.5 µg/mL (n=6) | < 10% |

This table showcases typical precision results from method validation studies. japsonline.comijrpc.comnih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) establish the sensitivity of the analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.com

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.com

These limits are crucial for impurity methods to ensure they can control impurities at the required low levels. They are often determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). japsonline.comderpharmachemica.comijcrt.org

Table 5: Examples of LOD and LOQ Values for Dutasteride and Related Impurities

| Method | Analyte | LOD | LOQ |

|---|---|---|---|

| HPLC | Dutasteride | 0.5 µg/mL | 1 µg/mL |

| HPLC | Dutasteride | 0.079 µg/mL | 0.241 µg/mL |

| HPLC | Dutasteride Acid (Impurity) | 0.154 µg/mL | 0.466 µg/mL |

| HPTLC | Dutasteride | 10 ng/spot | 50 ng/spot |

| HPLC | Dutasteride | 4.498 µg/mL | 14.041 µg/mL |

This table provides a range of reported sensitivity limits from different analytical methods. ijrpc.comscispace.comijpsr.comnih.govjchr.org

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive analysis of pharmaceutical impurities. They provide a high degree of sensitivity and specificity, which is essential for identifying and quantifying trace-level impurities like those found in dutasteride. ingentaconnect.comnih.gov

LC-MS/MS for Sensitive Detection and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical technique for identifying and quantifying non-volatile pharmaceutical impurities, even when present at very low levels. europeanpharmaceuticalreview.comresolvemass.ca The technique combines the powerful separation capabilities of liquid chromatography (LC) with the high sensitivity and structural identification power of tandem mass spectrometry. resolvemass.ca

In the analysis of dutasteride and its impurities, an LC system first separates the various components of the sample mixture. ingentaconnect.com As each component, including any potential this compound, elutes from the LC column, it enters the mass spectrometer's ion source, which is often an electrospray ionization (ESI) source for this class of compounds. iosrjournals.org The molecules are ionized, and the first stage of mass analysis measures their mass-to-charge ratio (m/z), allowing for the detection of ions corresponding to known and unknown impurities. ingentaconnect.comresearchgate.net For example, studies on dutasteride have identified impurities by their molecular ions at m/z 528 and 530. ingentaconnect.comnih.govresearchgate.net

To confirm the structure of an impurity, tandem mass spectrometry (MS/MS) is used. A specific precursor ion (the molecular ion of the suspected impurity) is selected and fragmented through collision-induced dissociation (CID). This creates a unique pattern of product ions that acts as a structural fingerprint. iosrjournals.org This fragmentation pattern provides definitive structural information, making LC-MS/MS an indispensable tool for impurity profiling and characterization in drug development and manufacturing. resolvemass.caiosrjournals.org

Table 1: Illustrative LC-MS/MS System Parameters for Impurity Analysis

This table presents a typical configuration for the analysis of dutasteride-related compounds.

| Parameter | Setting | Purpose |

| LC System | HPLC or UPLC | To separate this compound from dutasteride and other related substances. ingentaconnect.com |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase that retains and separates compounds based on hydrophobicity. ingentaconnect.comukaazpublications.com |

| Mobile Phase | Gradient of acetonitrile and/or methanol with a buffered aqueous solution (e.g., phosphate (B84403) buffer). orientjchem.orgingentaconnect.com | To elute the compounds from the column at different times for separation. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | To create charged ions from the eluted compounds for mass analysis. iosrjournals.org |

| MS Analyzer | Tandem Quadrupole or Ion Trap | To select the impurity's molecular ion and then fragment it to generate product ions for structural confirmation. iosrjournals.org |

| Scan Mode | Multiple Reaction Monitoring (MRM) | For highly sensitive and selective quantification by monitoring specific precursor-to-product ion transitions. nih.gov |

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile impurities in pharmaceutical materials. europeanpharmaceuticalreview.comemerypharma.com While larger, non-volatile impurities related to the dutasteride structure are best analyzed by LC-MS, GC-MS is essential for detecting other potential contaminants, such as residual solvents from the manufacturing process. europeanpharmaceuticalreview.comresearchgate.net

The manufacturing process of dutasteride involves various organic solvents, such as methanol, acetonitrile, dichloromethane, toluene, and pyridine. researchgate.netresearchgate.netpeerj.com Regulatory guidelines, like those from the ICH, set strict limits for these residual solvents. researchgate.netresearchgate.net GC-MS is highly effective for these analyses due to its ability to separate volatile compounds and provide definitive identification through mass spectrometry. emerypharma.com Often, a headspace sampler (HS-GC-MS) is used, where the volatile compounds are partitioned into the gas phase from the sample matrix before injection, which prevents contamination of the instrument with non-volatile components of the drug substance. shimadzu.com

Impurity Profiling and Control Strategies for Dutasteride Api

Development of Impurity Reference Standards (including Impurity J)

The effective control of any impurity begins with its unambiguous identification. For this, the development of highly characterized reference standards is a fundamental regulatory and quality requirement. The process for developing a reference standard for impurities such as Dutasteride (B1684494) Impurity J involves synthesis, isolation, and comprehensive characterization. iosrjournals.orgresearchgate.netingentaconnect.com

During the process development of Dutasteride, laboratory analyses frequently show impurity peaks in High-Performance Liquid Chromatography (HPLC) ranging from 0.05% to 0.1%. iosrjournals.orgresearchgate.netnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is employed to identify the molecular weight of these impurities. iosrjournals.orgresearchgate.net Once an impurity like Impurity J is detected, a targeted strategy for its synthesis and isolation is devised.

Isolation can be achieved using techniques like preparative HPLC, which is a preferred method for separating and purifying individual impurities from a complex mixture to obtain a high-purity standard. iosrjournals.org Following isolation, the impurity's structure must be unequivocally elucidated. This is accomplished through a suite of spectroscopic techniques:

Mass Spectrometry (MS): Provides the molecular weight of the impurity. iosrjournals.org

Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are used to map the precise structure of the molecule, confirming atomic connectivity and stereochemistry. iosrjournals.org

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the impurity molecule. researchgate.net

By synthesizing or isolating the impurity and then characterizing it with these methods, a reference standard is established. This standard is crucial for the subsequent validation of analytical methods and for the routine quality control monitoring of the impurity in batches of Dutasteride API. synzeal.com

Monitoring and Quantification in Process Development

Once a reference standard for Dutasteride Impurity J is available, validated analytical methods are required for its routine monitoring and quantification throughout the API manufacturing process. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. iosrjournals.orgingentaconnect.com

The development of a stability-indicating HPLC method allows for the separation of Impurity J from the Dutasteride peak and other process-related impurities. ijrpc.com During process development, laboratory batches are analyzed, revealing the presence of various impurities, typically at levels between 0.05% and 0.1%. ingentaconnect.comnih.gov Regulatory guidelines often mandate that any impurity present at a level greater than 0.1% must be identified and characterized. iosrjournals.org

Method validation is performed according to ICH guidelines, ensuring the analytical method is sensitive and accurate enough for its intended purpose. ijcrt.orgjapsonline.com Key validation parameters include specificity, linearity, accuracy, precision, and the Limit of Detection (LOD) and Limit of Quantitation (LOQ). japsonline.com The LOQ is particularly important as it defines the lowest concentration of Impurity J that can be reliably measured, which must be below the reporting threshold. ijrpc.com

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil C-18, 4.6mm x 25cm, 5µ | iosrjournals.org |

| Mobile Phase | Acetonitrile (B52724):Water (55:45) | iosrjournals.org |

| Flow Rate | 1.0 ml/min | iosrjournals.orgingentaconnect.com |

| Detection Wavelength | 215 nm | iosrjournals.org |

| Alternate Column | Zorbax SB C18, 250 x 4.6 mm, 5µ | ingentaconnect.com |

| Alternate Mobile Phase | 0.01 M KH2PO4 buffer and Acetonitrile (Gradient) | ingentaconnect.com |

| Alternate Detection Wavelength | 210 nm | ingentaconnect.com |

Optimization of Purification Processes to Minimize Impurity J

Controlling impurity levels is a key objective of process optimization. For Dutasteride, purification strategies are designed to effectively remove Impurity J and other related substances to meet the stringent purity requirements for the final API.

Recrystallization Techniques

Recrystallization is a conventional and widely used method for purifying solid organic compounds. However, literature reveals that Dutasteride can be challenging to purify using standard recrystallization methods when it is mixed with certain impurities. rasayanjournal.co.in This has led to the development of more advanced, industrially viable processes.

One innovative approach involves the use of a protecting group, such as a benzoyl group, on the lactam nitrogen of the azasteroid core. rasayanjournal.co.in In this process, the protected Dutasteride derivative is synthesized and can be effectively purified by crystallization from a solvent like methanol (B129727). It is observed that during this crystallization, Dutasteride-related impurities are eliminated in the methanol filtrate. rasayanjournal.co.in The protecting group is then removed in a subsequent step to yield highly pure Dutasteride (e.g., >99.8% purity by HPLC). rasayanjournal.co.in Final crystallization of the crude product from a solvent such as acetonitrile can further enhance purity. rasayanjournal.co.in Other methods describe purification and crystallization from a mixture of acetonitrile and water. google.com

Chromatographic Purification on Production Scale

For impurities that are difficult to remove by recrystallization, chromatographic techniques are employed, even on a production scale. Preparative HPLC and column chromatography are powerful tools for isolating and purifying compounds. iosrjournals.orgresearchgate.net

In the context of Dutasteride impurity management, preparative HPLC has been successfully used to isolate isomeric impurities for characterization, demonstrating its efficacy in separating structurally similar compounds. iosrjournals.org Column chromatography is another technique mentioned for the purification of Dutasteride impurities. google.com These methods work by exploiting differences in the partitioning behavior of the API and its impurities between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. By carefully selecting the chromatographic conditions, a high degree of separation can be achieved, ensuring the final API meets the required purity specifications.

Mass Balance Studies in Forced Degradation and Stability Programs

Forced degradation studies are a regulatory requirement (ICH guideline Q1A(R2)) and a critical component of drug development. ijrpc.comijper.org These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.net The primary goal is to identify all potential degradation products that could form during the product's shelf life and to develop stability-indicating analytical methods. ijper.orgresearchgate.net

A key aspect of these studies is establishing a mass balance. Mass balance is an accounting of the initial amount of the API versus the sum of the amount of API remaining and the amount of all detected degradation products after stress testing. researchgate.net A successful mass balance, typically expected to be between 95-105%, demonstrates that all major degradation products have been detected and quantified, and the analytical method is capable of accurately measuring both the analyte and its impurities. ijrpc.com

Studies on Dutasteride have shown that the drug degrades under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable under photolytic and thermal stress. researchgate.net The ability to separate known and unknown degradants from the main Dutasteride peak is essential for a method to be considered "stability-indicating." ijrpc.com

| Stress Condition | Observations | Reported Mass Balance | Source |

|---|---|---|---|

| Acid/Base Hydrolysis | Degradation observed. | ~99.3% | researchgate.net |

| Oxidation (Peroxide) | Lesser extent of degradation observed. | ~99.3% | researchgate.net |

| Photolytic & Thermal Stress | Compound found to be stable. | ~99.3% | researchgate.net |

| All Stress Conditions | Degradants separated from dutasteride peak. | <95% (in one study) | ijrpc.com |

Table of Mentioned Compounds

| Common Name | Chemical Name |

|---|---|

| Dutasteride | (5α, 17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide |

| This compound | (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide |

| Acetonitrile | Ethane nitrile |

| Methanol | Methyl alcohol |

| Potassium dihydrogen phosphate (B84403) | KH₂PO₄ |

| Benzoyl chloride | Benzenecarbonyl chloride |

| DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide |

Regulatory Science and Quality Assurance in Relation to Impurity J

Compliance with International Council for Harmonisation (ICH) Guidelines (e.g., ICH Q3A, Q3B, Q1A(R2))

Compliance with the guidelines established by the International Council for Harmonisation (ICH) is mandatory for the registration of new drug substances and products in major markets like the Europe, Japan, and the United States. gmp-compliance.orgfda.gov The key guidelines applicable to the control of Dutasteride (B1684494) Impurity J are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.orgich.orgeuropa.eu Additionally, ICH Q1A(R2) provides the framework for stability testing, which is essential for understanding how the impurity profile of a drug substance may change over time under various environmental conditions. dntb.gov.uaich.orgmemmert.com

These guidelines provide a scientific and risk-based approach to the control of impurities. drreddys.comkobia.kr They outline the thresholds at which impurities must be reported, identified, and qualified. ich.orgich.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.orgkobia.kr For Dutasteride, manufacturers must provide a comprehensive impurity profile in their regulatory submissions, demonstrating adherence to these ICH standards. cphi-online.com

Thresholds for Reporting, Identification, and Qualification of Impurities (e.g., >0.1% thresholds)

The ICH Q3A and Q3B guidelines establish specific thresholds for action based on the maximum daily dose (MDD) of the drug. ich.orgich.org These thresholds determine whether an impurity needs to be simply reported, structurally identified, or subjected to toxicological qualification. jpionline.org For a drug substance, the thresholds are defined as follows:

| Maximum Daily Dose | Reporting Threshold¹ | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| ¹ Results for impurities below 1.0% should be reported to two decimal places (e.g., 0.06%). ich.org |

This table was created based on data from the ICH Q3A(R2) and Q3B(R2) guidelines. ich.orgich.org

Laboratory analyses of different Dutasteride batches have detected impurity peaks, including isomers and other related substances, in ranges from 0.05% to 0.1%. ingentaconnect.comresearchgate.netiosrjournals.orgresearchgate.net Regulatory authorities require that any impurity present at a level greater than 0.1% must be identified and characterized. iosrjournals.org Therefore, if Dutasteride Impurity J is present at or above this level, its structure must be elucidated, and its quantity precisely measured. fda.gov If it exceeds the qualification threshold, further safety data would be required unless its level is reduced. ich.orgjpionline.org

Documentation Requirements for Impurity Characterization (e.g., Certificate of Analysis)

Thorough documentation is a cornerstone of regulatory compliance and quality assurance. For an impurity like this compound, a detailed Certificate of Analysis (CoA) is a critical document. synzeal.com This document is provided with reference standards of the impurity, which are used for analytical method development, validation, and routine quality control testing. synzeal.comaxios-research.com

The CoA for a this compound reference standard summarizes its identity, purity, and characterization. It serves as documented evidence of the impurity's quality and is essential for regulatory filings. synzeal.com

Example Data for a Certificate of Analysis for this compound:

| Parameter | Specification | Details |

| Compound Name | This compound | (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide vulcanchem.com |

| CAS Number | 164656-21-7 | vulcanchem.comaxios-research.com |

| Molecular Formula | C₂₇H₃₀F₆N₂O₂ | vulcanchem.comaxios-research.com |

| Molecular Weight | 528.54 g/mol | vulcanchem.comaxios-research.com |

| Appearance | White to Off-White Powder | vulcanchem.com |

| Purity (by HPLC) | >95% | HPLC is the primary method for quantification. vulcanchem.com |

| Identification | Conforms to structure | Confirmed by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and IR spectroscopy. ingentaconnect.comvulcanchem.com |

This table contains representative data that would be found on a Certificate of Analysis for this compound, based on information from various sources. ingentaconnect.comvulcanchem.comaxios-research.com